![molecular formula C18H15Cl2FN2O2S B2776207 2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006020-46-7](/img/structure/B2776207.png)
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EF24 and has been found to possess various biochemical and physiological effects that make it a valuable tool for laboratory experiments.
作用機序
EF24 exerts its effects through various mechanisms, including inhibition of the NF-κB pathway, modulation of oxidative stress, and induction of apoptosis. The NF-κB pathway is a key regulator of inflammation and cell survival, and EF24 has been found to inhibit this pathway by preventing the translocation of NF-κB to the nucleus. EF24 has also been found to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. Finally, EF24 induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
EF24 has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Inflammation is a key driver of many diseases, and EF24 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EF24 has also been found to possess antioxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress. Finally, EF24 has been found to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
EF24 has several advantages for laboratory experiments, including its low toxicity and high solubility in water. However, EF24 also has some limitations, including its instability in solution and its potential for off-target effects.
将来の方向性
There are several future directions for research on EF24, including the development of more stable formulations for use in clinical trials, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its potential in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of EF24 and to identify any potential off-target effects.
合成法
EF24 can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 2-ethoxyethylamine to form 2,4-dichloro-N-(2-ethoxyethyl)benzamide. This intermediate product is then reacted with 6-fluoro-1,3-benzothiazol-2-amine to form EF24.
科学的研究の応用
EF24 has been extensively studied for its potential applications in various fields including cancer research, inflammation, and neurodegenerative diseases. In cancer research, EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. Inflammation is another area where EF24 has shown potential, with studies demonstrating its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, EF24 has been studied for its potential neuroprotective effects, with research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O2S/c1-2-25-8-7-23-15-6-4-12(21)10-16(15)26-18(23)22-17(24)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMIOQUMYKNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)
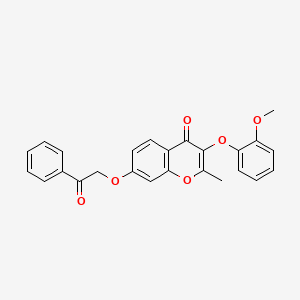
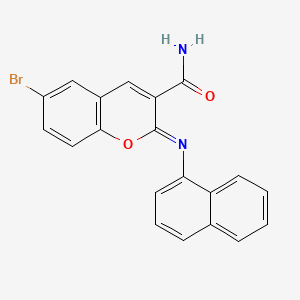
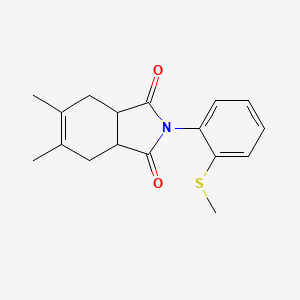
![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)
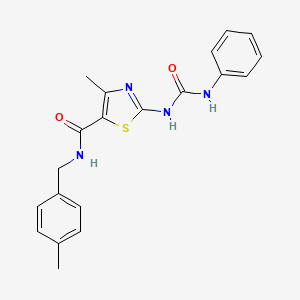
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)
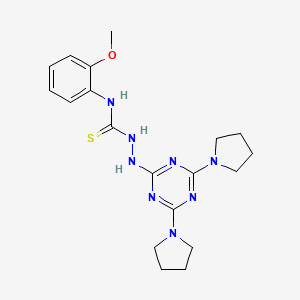
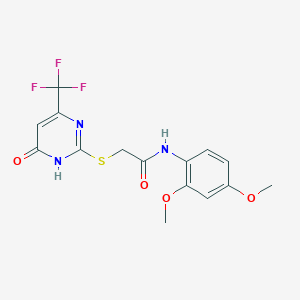
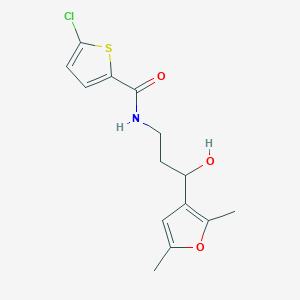
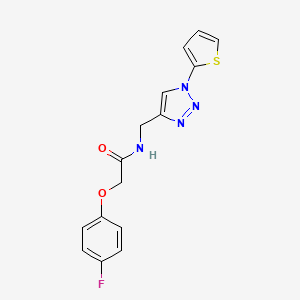
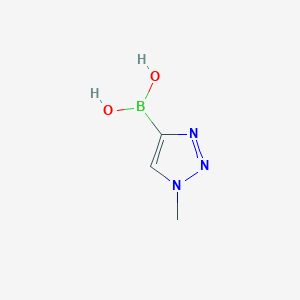
![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2776146.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2776147.png)